

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Fruquintinib Treatment

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Compound of Interest

Compound Name: *Fruquintinib*

Cat. No.: *B607557*

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Introduction

Fruquintinib is a selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2] While primarily developed as an anti-angiogenic agent, emerging evidence highlights its significant immunomodulatory role within the tumor microenvironment (TME).[3][4] **Fruquintinib**'s inhibition of VEGFR signaling not only disrupts tumor neovascularization but also alleviates VEGF-mediated immunosuppression.[5][6][7] This leads to a more favorable anti-tumor immune landscape, characterized by increased infiltration and activation of effector T cells and a reduction in immunosuppressive cell populations.[4][8][9][10][11] Flow cytometry is an indispensable tool for dissecting these complex cellular changes, enabling precise quantification and phenotyping of immune cell subsets in response to **fruquintinib** therapy.[12][13] These application notes provide a detailed overview and protocols for utilizing flow cytometry to analyze the immunological effects of **fruquintinib**.

Mechanism of Action: Fruquintinib's Impact on the Immune Landscape

Fruquintinib's primary targets, the VEGFRs, are expressed not only on endothelial cells but also on various immune cells, including T cells, myeloid-derived suppressor cells (MDSCs),

and tumor-associated macrophages (TAMs).[6][7][14] By blocking VEGF signaling, **fruquintinib** can directly and indirectly modulate the function of these cells.

Key Immunomodulatory Effects:

- **Enhanced T Cell Infiltration and Function:** **Fruquintinib** treatment has been shown to increase the infiltration of CD8+ cytotoxic T lymphocytes into the tumor.[8][9][10][11] Furthermore, it promotes the activation of these T cells, as evidenced by increased expression of effector cytokines like TNF α and IFN γ . [8][9][10][11]
- **Reduction of Immunosuppressive Cells:** The therapy leads to a decrease in the frequency of MDSCs (CD11b+Gr1+) and macrophages within the TME, peripheral blood, and spleen.[8][10] This alleviates the suppression of T cell activity orchestrated by these cell types.
- **Tumor Vasculature Normalization:** By inhibiting VEGFRs, **fruquintinib** can normalize the tumor vasculature, which is often chaotic and leaky. This "normalization" can improve immune cell trafficking and infiltration into the tumor core.

These effects collectively shift the balance of the TME from an immunosuppressive to an immune-permissive state, providing a strong rationale for combining **fruquintinib** with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4][8][9][10][11]

Data Presentation: Quantitative Analysis of Immune Cell Populations

The following tables summarize the quantitative changes in immune cell populations observed in preclinical colorectal cancer models following treatment with **fruquintinib**, both as a monotherapy and in combination with an anti-PD-1 antibody.

Table 1: Effect of **Fruquintinib** on Immune Cells in Spleen and Peripheral Blood of MC38 Tumor-Bearing Mice[8]

Cell Type	Tissue	Treatment Group	Percentage of Parent Population
MDSCs (CD11b+Gr1+)	Spleen	Control	~15%
Fruquintinib (10mg/kg)	~5%		
Peripheral Blood	Control	~12%	
Fruquintinib (10mg/kg)	~4%		
CD8+ T Cells	Spleen	Control	~10%
Fruquintinib (10mg/kg)	~18%		
Peripheral Blood	Control	~8%	
Fruquintinib (10mg/kg)	~15%		
CD4+ T Cells	Spleen	Control	~20%
Fruquintinib (10mg/kg)	~28%		
Peripheral Blood	Control	~18%	
Fruquintinib (10mg/kg)	~25%		

Table 2: Effect of **Fruquintinib** and Anti-PD-1 Combination on Tumor-Infiltrating Lymphocytes in CT26 Tumors (as a fraction of CD45+ cells)[8][9]

Cell Type	Treatment Group	Percentage of CD45+ Cells
CD8+ T Cells	Control	~5%
Anti-PD-1	~8%	
Fruquintinib (2.5mg/kg)	~10%	
Fruquintinib + Anti-PD-1	~15%	
CD8+TNFα+ T Cells	Control	~1%
Anti-PD-1	~2%	
Fruquintinib (2.5mg/kg)	~3%	
Fruquintinib + Anti-PD-1	~6%	
CD8+IFNγ+ T Cells	Control	~0.5%
Anti-PD-1	~1.5%	
Fruquintinib (2.5mg/kg)	~2%	
Fruquintinib + Anti-PD-1	~4%	

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions

This protocol outlines the preparation of single-cell suspensions from various tissues for flow cytometry analysis.[\[8\]](#)[\[10\]](#)

A. From Tumor Tissue:

- Excise fresh tumor tissue and weigh it.
- Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
- Transfer the minced tissue into a digestion buffer containing Collagenase IV (1 mg/mL), Hyaluronidase (0.1 mg/mL), and DNase I (20 U/mL) in RPMI-1640 medium.
- Incubate at 37°C for 30-60 minutes with gentle agitation.

- Filter the cell suspension through a 70 μ m cell strainer to remove debris.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Perform red blood cell (RBC) lysis using an ACK lysis buffer if necessary.
- Wash again, resuspend in FACS buffer, and count the viable cells using a hemocytometer or an automated cell counter.

B. From Spleen:

- Aseptically remove the spleen and place it in a petri dish with RPMI-1640.
- Gently mash the spleen through a 70 μ m cell strainer using the plunger of a syringe.
- Wash the strainer with RPMI-1640 to collect the splenocytes.
- Centrifuge the cell suspension, discard the supernatant, and perform RBC lysis with ACK buffer.
- Wash with FACS buffer, resuspend, and count the cells.

C. From Peripheral Blood:

- Collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
- Perform RBC lysis using ACK buffer.
- Wash the remaining leukocytes with FACS buffer.
- Resuspend the cell pellet and perform a cell count.

Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping

This protocol provides a general framework for antibody staining of single-cell suspensions.

A. Surface Staining:

- Adjust the cell concentration to 1×10^7 cells/mL in FACS buffer.
- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each well of a 96-well V-bottom plate or into FACS tubes.
- Add Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
- Without washing, add the pre-titrated antibody cocktail for surface markers (see suggested panels below).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 μ L of FACS buffer.
- If performing only surface staining, resuspend the cells in 200 μ L of FACS buffer for acquisition.

B. Intracellular Staining (for cytokines like IFN γ , TNF α):

- After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
- Wash the cells with permeabilization buffer.
- Add the antibody cocktail for intracellular markers diluted in permeabilization buffer.
- Incubate for 30-45 minutes at 4°C in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

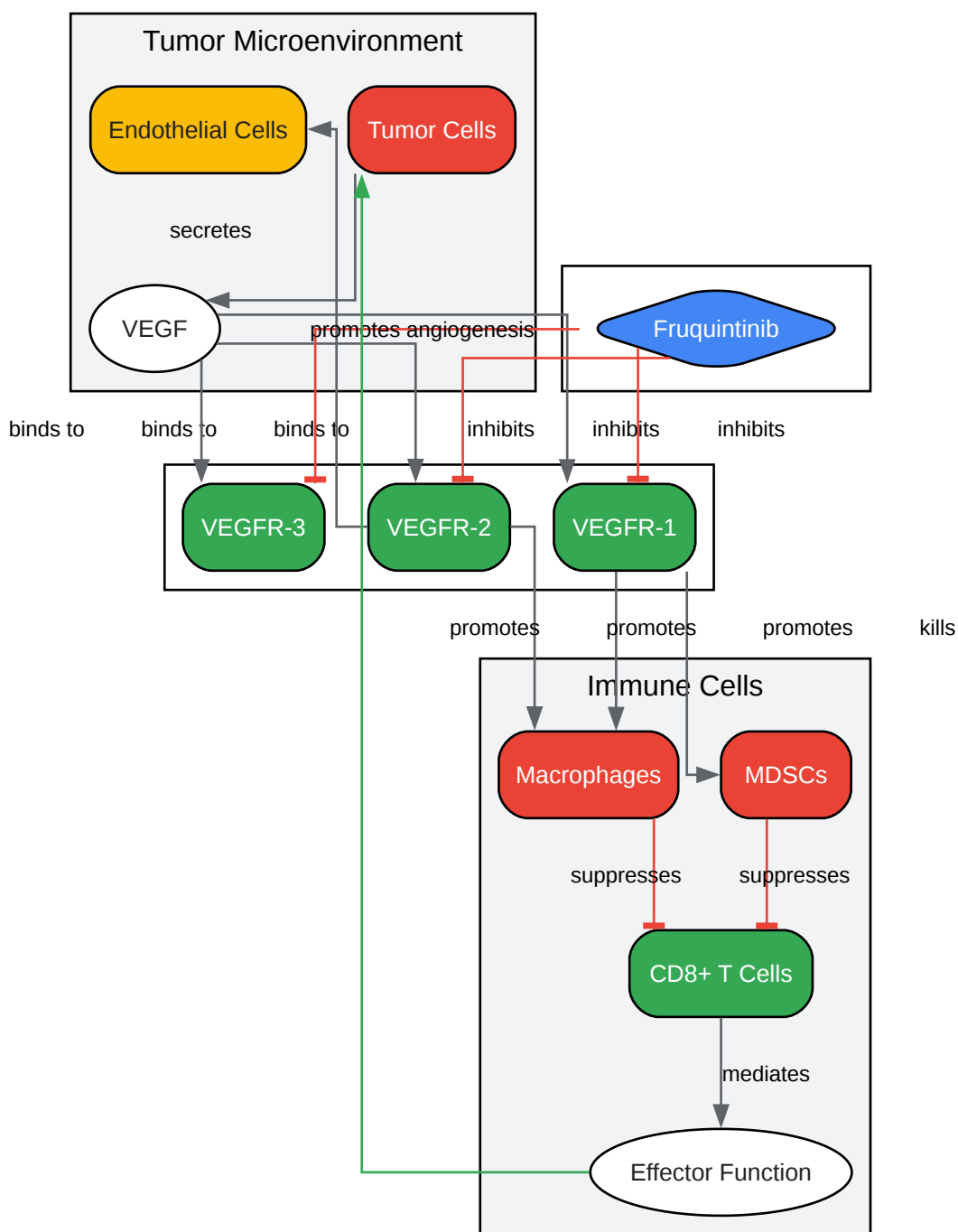
For cytokine analysis, cells should be stimulated in vitro for 4-6 hours with a cell stimulation cocktail (e.g., containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) prior to staining.

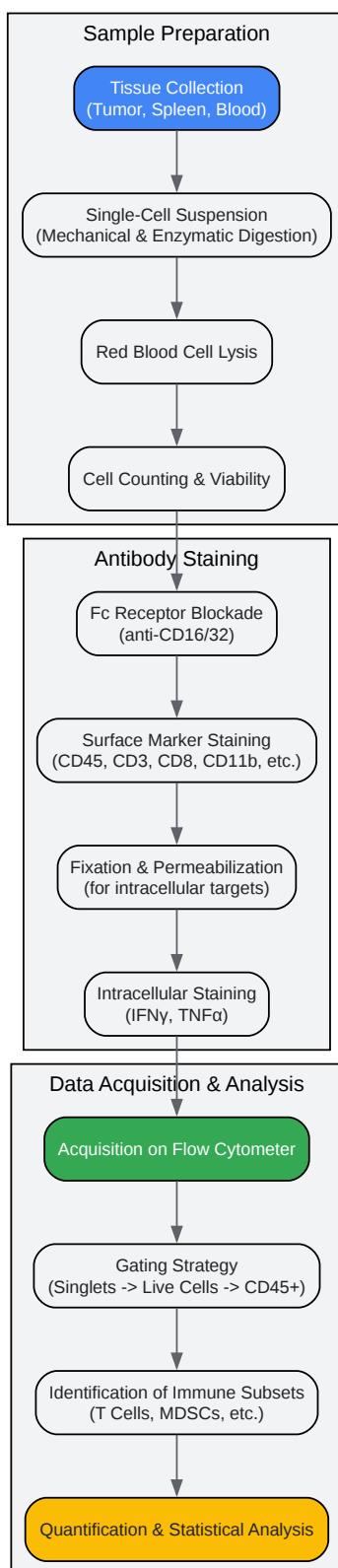
Suggested Antibody Panels:

Panel	Target	Marker	Suggested Fluorochrome
T Cell Panel	Pan-Leukocyte	CD45	BV510
T Cells	CD3	APC	
Helper T Cells	CD4	FITC	
Cytotoxic T Cells	CD8	PerCP-Cy5.5	
Intracellular Cytokine 1	IFN γ	PE	
Intracellular Cytokine 2	TNF α	BV421	
Myeloid Panel	Pan-Leukocyte	CD45	BV510
Myeloid Cells	CD11b	PE-Cy7	
MDSCs	Gr-1 (Ly-6G/Ly-6C)	APC	
Macrophages	F4/80	PerCP-Cy5.5	

Visualizations

Signaling Pathway and Mechanism of Action





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